2,7-Decahydronaphthalenediol

概要

説明

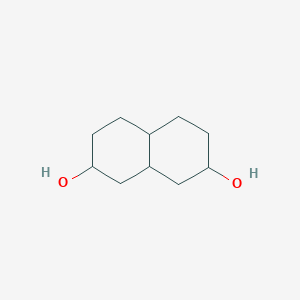

2,7-Decahydronaphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of decahydronaphthalene, featuring two hydroxyl groups at the 2 and 7 positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Decahydronaphthalenediol typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 2,7-dihydroxynaphthalene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 2,7-Decahydronaphthalenediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be further reduced to form decahydronaphthalene derivatives with fewer hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 2,7-decanone or 2,7-decanoic acid.

Reduction: Formation of decahydronaphthalene.

Substitution: Formation of 2,7-dihalodecahydronaphthalene or 2,7-dialkylated decahydronaphthalene.

科学的研究の応用

Biochemical Applications

- Nitric Oxide Interaction Studies : Research has indicated that derivatives of decahydronaphthalenediol can be utilized to study the interaction of nitric oxide (NO) with thiols under physiological conditions. This is crucial for understanding cellular signaling pathways involving NO, which plays a significant role in vasodilation and neurotransmission .

- Oxidative Stress Research : The compound has been employed in studies examining oxidative stress and its implications in various diseases. By using 2,7-decahydronaphthalenediol as a precursor for other reactive species, researchers can investigate the formation and reactivity of oxidants in biological systems .

Materials Science

- Coatings and Surface Treatments : this compound has been explored for its potential in creating multifunctional coatings that mimic fungal melanogenesis. These coatings are designed to enhance material durability and provide protective features against environmental factors .

- Carbon Quantum Dots : The compound serves as a precursor for synthesizing carbon quantum dots with enhanced photoelectric properties. These quantum dots have applications in optoelectronic devices due to their high fluorescent quantum yield .

Catalysis and Nanotechnology

- Catalytic Activity Enhancement : Research indicates that this compound can enhance the catalytic activity of nanoclusters, particularly osmium nanoclusters used in chemical sensing and catalytic processes. This enhancement is attributed to the unique electronic properties imparted by the diol structure .

- Nanoparticle Synthesis : The compound has been utilized in the photoreductive synthesis of shape-selective platinum nanoparticles. Its ability to act as a reducing agent influences the morphology and size distribution of the resulting nanoparticles, which are crucial for various catalytic applications .

Case Study 1: Nitric Oxide-Derivative Interactions

A study focused on synthesizing water-soluble derivatives of this compound to explore their interactions with nitric oxide. The research demonstrated that these derivatives exhibited sufficient kinetic stability to allow detailed characterization, providing insights into their potential use as signaling molecules in biological systems .

Case Study 2: Development of Multifunctional Coatings

In an innovative approach to material science, researchers developed coatings using dihydroxynaphthalene derived from this compound. These coatings effectively mimicked fungal melanogenesis, showcasing improved resistance to environmental degradation while enhancing aesthetic properties .

作用機序

The mechanism of action of 2,7-Decahydronaphthalenediol involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

類似化合物との比較

2,7-Dihydroxynaphthalene: A precursor in the synthesis of 2,7-Decahydronaphthalenediol, featuring similar hydroxyl group positions but lacking the hydrogenated ring structure.

Decahydronaphthalene: A fully hydrogenated naphthalene derivative without hydroxyl groups, used as a solvent and in the synthesis of other organic compounds.

Uniqueness: this compound is unique due to its specific hydroxyl group positioning and hydrogenated ring structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

生物活性

2,7-Decahydronaphthalenediol, a bicyclic compound belonging to the naphthalene family, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its saturated naphthalene structure, which contributes to its unique biological activity. The compound can exist in various stereoisomeric forms, which may influence its biological effectiveness.

Antimicrobial Activity

Research indicates that compounds with decalin structures exhibit significant antimicrobial properties. For instance, derivatives of decahydronaphthalenediol have shown activity against various Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of inhibition depending on the specific structural modifications of the decalin framework.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity

Cytotoxic effects of this compound have been evaluated against several cancer cell lines. A notable study demonstrated that this compound exhibits selective cytotoxicity towards human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that this compound has a promising potential for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific biochemical pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A case study involving a clinical isolate of Staphylococcus aureus demonstrated the efficacy of this compound in inhibiting bacterial growth in vitro. The study highlighted the potential for this compound to be used in topical formulations against skin infections.

- Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMLVUGGLRJZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943178 | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20917-99-1 | |

| Record name | NSC143361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。